4-Bromo-1-(pentan-2-yl)-1H-pyrazol-3-amine 4-Bromo-1-(pentan-2-yl)-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17847696
InChI: InChI=1S/C8H14BrN3/c1-3-4-6(2)12-5-7(9)8(10)11-12/h5-6H,3-4H2,1-2H3,(H2,10,11)
SMILES:
Molecular Formula: C8H14BrN3
Molecular Weight: 232.12 g/mol

4-Bromo-1-(pentan-2-yl)-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC17847696

Molecular Formula: C8H14BrN3

Molecular Weight: 232.12 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-1-(pentan-2-yl)-1H-pyrazol-3-amine -

Specification

Molecular Formula C8H14BrN3
Molecular Weight 232.12 g/mol
IUPAC Name 4-bromo-1-pentan-2-ylpyrazol-3-amine
Standard InChI InChI=1S/C8H14BrN3/c1-3-4-6(2)12-5-7(9)8(10)11-12/h5-6H,3-4H2,1-2H3,(H2,10,11)
Standard InChI Key XCXMESLLQXFTKI-UHFFFAOYSA-N
Canonical SMILES CCCC(C)N1C=C(C(=N1)N)Br

Introduction

4-Bromo-1-(pentan-2-yl)-1H-pyrazol-3-amine is a heterocyclic organic compound featuring a pyrazole ring. It is characterized by the presence of a bromine atom at the 4-position and a pentan-2-yl group at the 1-position of the pyrazole ring. The compound's molecular formula is C₈H₁₄BrN₃, and it has a molecular weight of approximately 232.11 g/mol .

Synthesis Methods

The synthesis of 4-Bromo-1-(pentan-2-yl)-1H-pyrazol-3-amine typically involves multi-step reactions that may include condensation, cyclization, and substitution reactions. Common reagents used in such syntheses include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The specific conditions and reagents can affect the yield and purity of the final product.

Biological Activities

Research indicates that 4-Bromo-1-(pentan-2-yl)-1H-pyrazol-3-amine exhibits promising biological activities, particularly in antimicrobial and anti-inflammatory contexts. Its mechanism of action may involve interactions with specific enzymes or receptors, potentially inhibiting pathways associated with inflammation and cancer cell proliferation.

Biological ActivityDescription
Antimicrobial ActivityInhibits microbial growth
Anti-inflammatory ActivityReduces inflammation by interacting with specific biological targets
Potential Therapeutic UseMay inhibit pathways associated with cancer cell proliferation

Interaction Studies

Interaction studies have shown that 4-Bromo-1-(pentan-2-yl)-1H-pyrazol-3-amine may interact with biological macromolecules such as proteins and enzymes. These interactions are crucial for understanding its mechanism of action, particularly in relation to inhibiting specific metabolic pathways involved in diseases like cancer and inflammation.

Comparison with Similar Compounds

Several compounds share structural similarities with 4-Bromo-1-(pentan-2-yl)-1H-pyrazol-3-amine. These include:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-1H-pyrazol-3-aminePyrazole ring with bromine at position 4Simpler structure, less steric hindrance
1-(Pentan-2-yl)-1H-pyrazol-4-aminoPyrazole ring with pentan substitution at position 1Different substitution pattern affecting reactivity
4-Bromo-1-(cyclopentylmethyl)-1H-pyrazol-3-aminoBrominated pyrazole with cyclopentylmethyl groupCyclopentyl group may enhance lipophilicity

The uniqueness of 4-Bromo-1-(pentan-2-yl)-1H-pyrazol-3-amine lies in its specific combination of bromine substitution on the pyrazole ring and the pentan group, which may enhance its biological activity compared to other similar compounds.

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